molecular formula C20H17NO3 B194748 Monoacetyl bisacodyl CAS No. 72901-16-7

Monoacetyl bisacodyl

Cat. No.: B194748
CAS No.: 72901-16-7
M. Wt: 319.4 g/mol
InChI Key: IGNJZSFTZVUILA-UHFFFAOYSA-N
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Description

Monoacetyl bisacodyl is a degradation product of bisacodyl, a stimulant laxative commonly used to treat constipation. Bisacodyl is a diphenylmethane derivative that acts on the colon to stimulate bowel movements. This compound retains some of the pharmacological properties of bisacodyl but is primarily studied in the context of its stability and degradation pathways .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Monoacetyl bisacodyl can be synthesized through the partial hydrolysis of bisacodyl. The process involves the selective removal of one acetyl group from bisacodyl, which has two acetyl groups attached to its phenolic hydroxyl groups. The reaction typically employs acidic or basic hydrolysis conditions, with careful control of temperature and pH to ensure selective monoacetylation .

Industrial Production Methods

Industrial production of this compound is not common, as it is primarily a degradation product rather than a target compound for large-scale synthesis. the methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

Monoacetyl bisacodyl undergoes several types of chemical reactions, including:

    Hydrolysis: Further hydrolysis can lead to the formation of desacetyl bisacodyl.

    Oxidation: Oxidative conditions can modify the phenolic structure.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Monoacetyl bisacodyl is primarily studied in the context of pharmaceutical stability and degradation. Its presence in pharmaceutical formulations can indicate the stability of bisacodyl under various conditions. Research applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Monoacetyl bisacodyl is unique in its partial acetylation, which affects its stability and reactivity compared to bisacodyl and desacetyl bisacodyl. Its presence in pharmaceutical formulations serves as an indicator of the stability and degradation pathways of bisacodyl, making it valuable in analytical and pharmaceutical research .

Properties

IUPAC Name

[4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c1-14(22)24-18-11-7-16(8-12-18)20(19-4-2-3-13-21-19)15-5-9-17(23)10-6-15/h2-13,20,23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNJZSFTZVUILA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501024525
Record name 4-((4-(Acetyloxy)phenyl)-2-pyridinylmethyl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501024525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72901-16-7
Record name Monoacetyl bisacodyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072901167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-((4-(Acetyloxy)phenyl)-2-pyridinylmethyl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501024525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONOACETYL BISACODYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K64Y0Z4A16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of Sodium Hydroxide (NaOH) impact the stability of bisacodyl, and what are the implications for analytical methods?

A1: Research has shown that bisacodyl degrades in the presence of NaOH. [] This degradation leads to the formation of metabolites, including Monoacetyl bisacodyl and bis-(p-hydroxypheny)-pyridyl-2-methane. This finding is particularly relevant for analytical methods used to quantify bisacodyl in mixtures. For instance, when analyzing a solution containing both bisacodyl and chlorocyclopentylsibutramine, using NaOH to prepare the chlorocyclopentylsibutramine standard solution can lead to bisacodyl degradation. This decomposition can impact the accuracy of bisacodyl quantification. Therefore, alternative preparation methods or analytical conditions should be considered when NaOH is present to ensure accurate and reliable results. []

Q2: What analytical techniques are effective in separating and quantifying bisacodyl and its degradation product, this compound?

A2: Several analytical techniques have proven effective in separating and quantifying bisacodyl and its degradation products. Thin-layer chromatography (TLC), particularly High-Performance Thin-Layer Chromatography, allows for separating bisacodyl from its degradation products, this compound and desacetyl bisacodyl. [] Following separation, densitometric detection at a specific wavelength (223 nm in this case) can quantify these compounds.

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